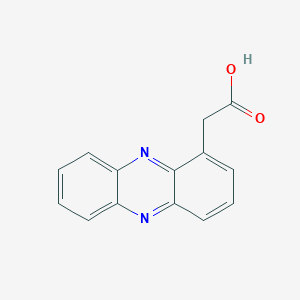

1-Carboxymethyl phenazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10N2O2 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

2-phenazin-1-ylacetic acid |

InChI |

InChI=1S/C14H10N2O2/c17-13(18)8-9-4-3-7-12-14(9)16-11-6-2-1-5-10(11)15-12/h1-7H,8H2,(H,17,18) |

InChI Key |

NAFPKPVWDZARKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)CC(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 1 Carboxymethyl Phenazine

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The FTIR spectrum of phenazine-1-carboxylic acid (PCA) displays several characteristic absorption bands that confirm its structure.

The spectrum typically shows a strong absorption peak corresponding to the carboxylic acid group. For instance, a strong peak is observed around 1727-1737 cm⁻¹ due to the C=O stretching vibration of the carboxylic acid. researchgate.netnih.gov Additionally, a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. nih.govresearchgate.net

The aromatic nature of the phenazine (B1670421) ring is confirmed by C=C stretching vibrations, which appear in the range of 1467 cm⁻¹. researchgate.netnih.gov Aromatic C-H stretching is also observed around 2922 cm⁻¹ in related phenazine compounds. researchgate.net Other significant peaks include those for C-N bonds around 1467 cm⁻¹ and 1422 cm⁻¹, and C-H bending vibrations at approximately 861 cm⁻¹ and 747 cm⁻¹. researchgate.net

Table 2: Characteristic FTIR Absorption Peaks for Phenazine-1-Carboxylic Acid

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference(s) |

| 3600-3200 | O-H stretch (broad) | Carboxylic Acid | nih.govresearchgate.net |

| 2922 | C-H stretch | Aromatic Ring | researchgate.net |

| 1737-1727 | C=O stretch | Carboxylic Acid | researchgate.netnih.gov |

| 1467 | C=C stretch | Aromatic Ring | researchgate.netnih.gov |

| 1467, 1422 | C-N stretch | Amine | researchgate.net |

| 861, 747 | C-H bend | Aromatic Ring | researchgate.net |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. Due to the high symmetry of the phenazine ring, many fundamental vibrations that are weak or absent in the IR spectrum are visible in the Raman spectrum. thieme-connect.de For phenazine-like structures, bands around 1400 cm⁻¹ and 575 cm⁻¹ can be attributed to the phenazine core. The complexity of the Raman spectrum can vary depending on the physical state of the sample. thieme-connect.de In studies of related compounds, confocal Raman microscopy has been used to investigate the spatial and temporal distributions of phenazines in biofilms. nd.edu

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The extended π-conjugated system of the phenazine ring in 1-carboxymethyl phenazine gives rise to characteristic absorption bands in the UV-Vis region.

For phenazine-1-carboxylic acid (PCA), the UV-Vis spectrum typically shows two main absorption maxima. A strong absorption peak is generally observed around 252-256 nm, with a broader peak in the region of 365-371 nm. researchgate.netresearchgate.netfrontiersin.orgnih.govnih.gov These absorptions are attributed to π-π* and n-π* electronic transitions within the aromatic phenazine ring system. researchgate.net The exact position of these peaks can be influenced by the solvent and the substitution pattern on the phenazine core. For instance, one study reported lambda max values at 252 nm and 365 nm in methanol (B129727), researchgate.net while another in a different solvent reported 256 nm and 368 nm. researchgate.net

Table 3: UV-Vis Absorption Maxima for Phenazine-1-Carboxylic Acid

| Wavelength (λmax) | Solvent | Reference(s) |

| 252 nm, 365 nm | Dichloromethane | frontiersin.orgnih.gov |

| 252 nm, 365 nm | Methanol | researchgate.net |

| 256 nm, 368 nm | Not specified | researchgate.net |

| 256 nm, 371 nm | Not specified | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

For phenazine-conjugated polymers, XPS analysis reveals signals corresponding to carbon, nitrogen, and oxygen. rhhz.net High-resolution N 1s spectra of graphite-conjugated pyrazines, which share structural similarities with phenazines, show a pronounced peak around 398.9 eV, which is characteristic of pyridinic nitrogen moieties. mit.edu This technique can be used to confirm the presence and chemical environment of the nitrogen atoms within the phenazine ring of this compound. Furthermore, XPS can be employed to characterize the carbon and oxygen environments, distinguishing between C-C/C-H, C-N, C-O, and C=O bonds based on their distinct binding energies. researchgate.net

Electron Paramagnetic Resonance (EPR) for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes chemical species with unpaired electrons, such as free radicals. bruker.combruker.com The technique is founded on the principle that unpaired electrons, possessing a magnetic moment due to their spin, will resonate upon absorbing microwave radiation in the presence of a strong magnetic field. ethz.chmanchester.ac.uk Analysis of the resulting EPR spectrum can provide detailed information about the identity, structure, concentration, and electronic environment of the paramagnetic species. bruker.comnovilet.eu

Direct evidence for the formation of radical species from a derivative of this compound has been established through EPR measurements. researchgate.net In a study involving a closely related compound, researchers demonstrated that a stable radical could be generated upon photo-irradiation. researchgate.net The EPR experiments provided definitive proof of radical formation, which was notably dependent on the solvent used. researchgate.net

When the compound was dissolved in chloroform (B151607) (CDCl3) and irradiated with UV light (365 nm), a distinct EPR signal was observed, indicating the generation of radicals. researchgate.net In contrast, performing the same experiment with the compound dissolved in dimethyl sulfoxide (B87167) (DMSO-d6) did not produce a radical signal in the EPR spectrum. researchgate.net This finding highlights the critical role of the chemical environment in the radical generation process. researchgate.net

A significant observation was that the radical species generated in chloroform was stable enough to be detected directly by EPR without the need for a spin-trapping agent. researchgate.netnih.gov Spin traps are typically required to convert highly reactive, short-lived radicals into more stable radical adducts that can be easily measured. nih.govsrce.hr The longevity of the radical in this case was further confirmed by UV-vis spectroscopy, with a determined lifetime of several hours under an oxygen-saturated condition. researchgate.net The EPR spectrum showed a signal at a magnetic field strength between 3200-3400 mT. researchgate.net By comparing the EPR and absorption spectra with those of a known compound, the radical species was identified as a monohydroperoxide derivative. researchgate.net

The key parameters derived from an EPR spectrum are the g-value and hyperfine coupling constants. novilet.eusrce.hr

The g-value (or spectral splitting factor) is a unitless constant that is characteristic of the radical. ciqtekglobal.com Its deviation from the g-value of a free electron (approximately 2.0023) provides information about the radical's electronic structure and its interaction with the local environment. novilet.euciqtekglobal.com For organic radicals, g-values are typically close to that of the free electron. manchester.ac.uk

Hyperfine Splitting arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby atomic nuclei (like ¹H or ¹⁴N) that have a non-zero nuclear spin. srce.hrlibretexts.org This interaction splits the main EPR line into a multiplet pattern. The number of lines and the spacing between them, known as the hyperfine coupling constant (A), reveals the number and type of nuclei interacting with the unpaired electron and the distribution of the unpaired electron's spin density across the molecule. manchester.ac.uklibretexts.org

The table below summarizes the experimental findings from the EPR characterization of the phenazine-derived radical.

| Experimental Condition | Observation | Inference | Source |

|---|---|---|---|

| Compound in CDCl3 with UV (365 nm) irradiation | EPR signal detected at 3200-3400 mT | Formation of a stable radical species | researchgate.net |

| Compound in DMSO-d6 with UV (365 nm) irradiation | No EPR signal detected | Radical formation is solvent-dependent | researchgate.net |

| Detection Method | Direct EPR measurement without spin trap | The generated radical is notably stable | researchgate.net |

| Spectral Comparison | Identical signal position in EPR and absorption spectra with a known monohydroperoxide compound | The radical species is a monohydroperoxide derivative | researchgate.net |

Electronic Structure and Redox Properties of 1 Carboxymethyl Phenazine

Electrochemical Characterization and Redox Potentials

Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful electrochemical techniques used to investigate the redox properties of phenazine (B1670421) derivatives. nih.gov Studies on phenazine-1-carboxylic acid (PCA) reveal characteristic electrochemical signatures. CV analyses typically show single oxidation (anodic) and reduction (cathodic) peaks, indicating a reversible redox process. nih.gov The peak current in these voltammograms has been observed to increase linearly with the square root of the voltage scan rate, while the peak potential remains relatively independent of the scan rate. nih.gov

SWV is a complementary technique that offers high sensitivity and is used to further characterize and distinguish the redox activity of phenazine metabolites. nih.gov In studies of PCA and related compounds secreted by bacteria like Pseudomonas aeruginosa, SWV has been used to identify distinct current waves corresponding to specific phenazine derivatives. nih.gov For instance, experiments with bacterial mutants that produce only PCA and phenazine-1-carboxamide (B1678076) (PCN) show a single current wave at approximately -0.50 V. nih.gov These voltammetric techniques are crucial for determining the redox potentials and understanding the electron transfer kinetics of 1-Carboxymethyl phenazine. nih.govnih.gov

The redox reactions of this compound and related compounds are intrinsically linked to proton transfer events, a process known as proton-coupled electron transfer (PCET). researchgate.net Electrochemical studies demonstrate that the redox features of carboxylated phenazines shift by approximately -60 mV per pH unit, which is indicative of a PCET reaction involving an equal number of protons and electrons. researchgate.net

The redox behavior of this compound is highly sensitive to both pH and the nature of its functional group substituents. Because the redox reactions are proton-coupled, the electrochemical properties are pH-dependent. nih.gov For phenazine-1-carboxylic acid (PCA), the midpoint potential (Em) becomes more negative as the pH increases. nih.gov For example, Em values observed at pH 8.5 are negatively shifted by about 90 mV compared to values obtained near pH 7. nih.gov

Functional group substitutions on the phenazine ring also significantly alter the redox potential. Electron-donating groups tend to shift the redox potential to more negative values, while electron-withdrawing groups, such as the carboxymethyl group, shift it to more positive values. researchgate.netdtu.dk This allows for the fine-tuning of the molecule's electrochemical properties. The substitution pattern affects not only the thermodynamic redox potential but can also influence the kinetics of electron transfer. dtu.dk

| Compound | Abbreviation | Midpoint Potential (Em vs. Ag/AgCl) |

|---|---|---|

| Phenazine-1-carboxylic acid | PCA | -0.24 V |

| Pyocyanin (B1662382) | PYO | -0.116 V |

| 1-Hydroxyphenazine (B607933) | 1-HP | -0.174 V |

| Phenazine-1-carboxamide | PCN | -0.14 V |

This table shows the formal potentials of four common P. aeruginosa phenazines as determined in bioelectrochemical setups. nih.gov The differences in potential are due to the different functional groups on the phenazine core.

The two-electron reduction leads to significant changes in the molecule's electronic structure, including the destruction of the π-conjugation in the central ring and a deformation of the molecule's geometry. researchgate.net This transformation is often accompanied by a distinct color change, which is also characteristic of a two-electron reduction process. This reversible, two-electron redox cycling is fundamental to the role of phenazines as electron shuttles in various biological and bioelectrochemical applications. nih.govbiorxiv.org

Theoretical and Computational Electrochemistry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules like this compound. irjweb.comnih.gov By performing DFT calculations, it is possible to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

These frontier orbitals are crucial for understanding a molecule's chemical reactivity and electronic behavior. irjweb.com

HOMO: The HOMO represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron donor.

LUMO: The LUMO represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and stability |

| Chemical Potential (µ) | Negative of electronegativity | Describes the tendency of electrons to escape |

| Chemical Hardness (η) | Resistance to change in electron distribution | A larger value indicates higher stability |

This table describes key quantum chemical parameters that can be calculated using Density Functional Theory (DFT) to predict the electronic properties and reactivity of a molecule. irjweb.comnih.gov

High-Throughput DFT Modeling for Predicting Redox Potentials of Functionalized Phenazines

High-throughput screening powered by Density Functional Theory (DFT) has become an essential tool for the rapid assessment and discovery of new redox-active materials, particularly within the phenazine family. rsc.orgresearchgate.net This computational approach allows for the systematic investigation of a vast chemical space, enabling the prediction of redox potentials for hundreds of phenazine derivatives with various functional groups at different positions. rsc.orgresearchgate.net By calculating the electronic properties of these molecules, researchers can identify promising candidates for applications such as organic redox flow batteries. rsc.orgresearchgate.netnih.gov

The core principle of this methodology is that the redox potential of a phenazine derivative is strongly influenced by the electron-donating or electron-withdrawing nature of its substituents. DFT calculations can quantify this effect. For instance, studies involving the screening of up to 200 phenazine derivatives have shown that functionalization can significantly alter the redox potential compared to the parent phenazine molecule. rsc.orgresearchgate.net Electron-donating groups (EDGs), like amino groups, can modify the redox potential by as much as -0.65 V, while strong electron-withdrawing groups (EWGs), such as cyano groups, can shift it positively by up to +2.25 V. rsc.orgresearchgate.net

For this compound, the carboxymethyl group (-CH₂COOH) is considered an electron-withdrawing group due to the presence of the carboxylic acid moiety. DFT models predict that the introduction of such a group would make the reduction of the phenazine core more favorable, resulting in a more positive redox potential compared to unsubstituted phenazine. The magnitude of this shift can be precisely calculated, allowing for the fine-tuning of the molecule's electrochemical properties for specific applications. Hybrid DFT-Machine Learning models have further accelerated this screening process, achieving high accuracy (R² > 0.98) in predicting redox potentials even with small datasets. nih.govchemrxiv.orgacs.org

Table 1: Predicted Effect of Functional Groups on Phenazine Redox Potential

| Functional Group | Group Type | Expected Shift in Redox Potential (vs. Parent Phenazine) |

|---|---|---|

| Amino (-NH₂) | Electron-Donating | Negative |

| Hydroxyl (-OH) | Electron-Donating | Negative |

| Methyl (-CH₃) | Electron-Donating | Slightly Negative |

| Carboxymethyl (-CH₂COOH) | Electron-Withdrawing | Positive |

| Cyano (-CN) | Electron-Withdrawing | Highly Positive |

Molecular Electrostatic Potential (ESP) Analysis

Molecular Electrostatic Potential (ESP) analysis is a powerful computational method used to visualize and understand the charge distribution within a molecule. youtube.com It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). youtube.comnih.gov This provides crucial insights into a molecule's reactivity and its potential for noncovalent interactions. rsc.orgias.ac.in

For this compound, an ESP map would highlight several key features:

Negative Potential Regions: The most significant regions of negative electrostatic potential would be concentrated around the two nitrogen atoms of the phenazine ring and the two oxygen atoms of the carboxymethyl group. These electronegative atoms create electron-rich areas, making them likely sites for electrophilic attack or for forming attractive interactions with positive charges, such as hydrogen bond donors. nih.gov

Positive Potential Regions: Regions of positive potential would be located around the hydrogen atoms, particularly the acidic hydrogen of the carboxylic acid group and the hydrogens attached to the aromatic rings. The acidic proton of the carboxyl group would exhibit a strongly positive ESP, indicating its high propensity to be donated in a chemical reaction or to act as a hydrogen bond donor.

Aromatic Ring: The π-electron system of the phenazine core would also influence the ESP, creating a region of negative potential above and below the planar rings, a characteristic feature of aromatic systems that allows for π-π stacking interactions. ias.ac.in

The ESP analysis serves as a valuable predictor for intermolecular interactions, indicating how a molecule of this compound will "see" and interact with other molecules, ions, or solvent molecules. rsc.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to investigate and visualize intermolecular interactions within a crystal lattice. nih.govmdpi.com By partitioning the crystal electron density, it generates a unique surface for each molecule, where the color mapping provides information about different types of close contacts with neighboring molecules. This analysis is often complemented by 2D "fingerprint plots," which summarize the intermolecular contacts quantitatively. nih.gov

A Hirshfeld analysis of this compound would provide a detailed understanding of its crystal packing. The key interactions expected to dominate its solid-state structure include:

Hydrogen Bonding: The most significant interaction would likely be strong hydrogen bonds formed between the carboxylic acid group of one molecule and the nitrogen atoms or the carboxyl group of another. The fingerprint plot for these O-H···N or O-H···O interactions would appear as distinct, sharp spikes.

π-π Stacking: The planar phenazine rings would facilitate π-π stacking interactions, which would be visible on the Hirshfeld surface as characteristic flat green regions and on the shape index map. nih.gov

Van der Waals Forces: A significant portion of the surface would be governed by weaker van der Waals forces, primarily H···H, C···H, and N···H contacts. These appear as more diffuse regions in the fingerprint plots and represent a large percentage of the total surface contacts. researchgate.netmdpi.com

Table 2: Hypothetical Percentage Contribution of Intermolecular Contacts for this compound from Hirshfeld Analysis

| Intermolecular Contact | Contributing Atoms | Estimated Percentage Contribution |

|---|---|---|

| Hydrogen Bonding | O-H···N / O-H···O | 15 - 25% |

| van der Waals (H···H) | Hydrogen-Hydrogen | 40 - 50% |

| van der Waals (C···H) | Carbon-Hydrogen | 10 - 20% |

| van der Waals (N···H) | Nitrogen-Hydrogen | 5 - 10% |

This detailed breakdown of intermolecular forces is crucial for understanding the material's physical properties, such as solubility and melting point, and for the rational design of crystalline materials. mdpi.com

Interactions and Biological Roles of 1 Carboxymethyl Phenazine in Microbial Systems

Microbial Production and Ecological Significance

PCA is a naturally secreted product of several microbial genera, where it contributes to the ecological fitness and competitive advantage of the producing strains ekb.eg. Its presence in environments like the plant rhizosphere can reach significant concentrations, sufficient for both intercellular signaling and the direct inhibition of sensitive microbes nih.gov.

The biosynthesis of phenazine (B1670421) compounds, including PCA, is a well-documented trait among diverse groups of soil and plant-associated bacteria nih.gov.

Pseudomonas : Various species within this genus are prolific producers of PCA. Pseudomonas aeruginosa and Pseudomonas chlororaphis are among the most studied, utilizing the shikimate pathway for its synthesis frontiersin.orgfrontiersin.orgresearchgate.net. Strains of P. aeruginosa have been identified as the primary source for the commercial biofungicide "Shenzimycin" ekb.egfrontiersin.org. Indigenous phenazine-producing Pseudomonas spp. are particularly abundant in the rhizosphere of crops like wheat, where PCA can accumulate to nanomolar concentrations nih.gov.

Streptomyces : Members of the order Streptomycetales are also known producers of PCA and its derivatives ekb.egnih.gov. For instance, a novel bioactive phenazine compound was extracted from Streptomyces kebangsaanensis, an endophyte which is believed to synthesize the compound via the shikimate pathway researchgate.net.

Klebsiella : Current research indicates that Klebsiella species, such as the opportunistic pathogen Klebsiella pneumoniae, are targets of phenazines rather than producers. Studies on microbial interactions show that PCA and other phenazines produced by P. aeruginosa are key factors in restricting the growth of K. pneumoniae in co-culture environments biorxiv.orgnih.govresearchgate.net. The susceptibility of K. pneumoniae to these compounds is a critical determinant in the competitive dynamics between these two pathogens nih.gov.

| Bacterial Genus | Role in Relation to 1-Carboxymethyl Phenazine (PCA) | Key Species/Examples |

|---|---|---|

| Pseudomonas | Producer | P. aeruginosa, P. chlororaphis, P. fluorescens |

| Streptomyces | Producer | S. kebangsaanensis |

| Klebsiella | Target (Inhibited by PCA) | K. pneumoniae |

PCA is a potent mediator of microbial warfare and communication. As a redox-active molecule, it can generate reactive oxygen species, which creates a toxic environment for competing microbes elifesciences.org. This antibiotic function is a key component of its role in providing a competitive advantage to the producer nih.gov.

Research demonstrates that phenazines produced by P. aeruginosa, including PCA derivatives, are necessary and sufficient to suppress the growth of K. pneumoniae nih.gov. This antagonistic interaction is strain-dependent and can be influenced by the specific environmental context nih.gov. Beyond direct antagonism, PCA can also act as an interspecies modulator of antibiotic resilience, altering the susceptibility of diverse bacteria to a range of clinical antibiotics nih.gov. This highlights the compound's complex role in shaping the microbial landscape during polymicrobial interactions nih.gov.

Phenazines, including PCA, are integral to the development and structure of bacterial biofilms, particularly in P. aeruginosa elifesciences.orgnih.gov. Biofilms are structured communities of cells encased in a self-produced matrix, and their formation is a complex process influenced by internal and external cues columbia.edu.

PCA acts as a signaling molecule that influences biofilm architecture nih.gov. It also functions as a diffusible electron shuttle, which helps to balance the redox state of cells within the oxygen-limited environment of a mature biofilm columbia.educolumbia.edu. This electrochemical activity is crucial for preventing the redox stress that can lead to altered colony morphologies, such as excessive wrinkling columbia.educolumbia.edu. Furthermore, PCA has been shown to directly promote P. aeruginosa biofilm development by facilitating the acquisition of ferrous iron, an essential nutrient for the transition from a motile to a sessile, biofilm-forming state nih.govnih.gov.

PCA functions as more than just a simple antibiotic; it is also a signaling molecule that actively regulates gene expression, both in the producing organism and potentially in neighboring microbial populations nih.govresearchgate.net. In Pseudomonas aeruginosa M18, PCA was found to alter the expression of hundreds of genes nih.govresearchgate.net.

The regulatory effects are concentration-dependent, with higher levels of PCA impacting a greater number of genes nih.govresearchgate.net. Key findings from this research include:

Upregulation : Genes primarily involved in energy production, cell motility, secretion, and defense mechanisms were upregulated in the presence of PCA nih.govresearchgate.net.

Downregulation : Genes associated with transcription, translation, cell division, and prophage expression were downregulated nih.govresearchgate.net.

This evidence demonstrates that PCA acts as an autoinducer, providing a molecular feedback mechanism that allows the bacterial population to coordinate its metabolic and defensive activities nih.govresearchgate.net. One of the pathways affected involves the SoxR transcription factor, indicating that PCA's regulatory role is linked to cellular redox sensing nih.govresearchgate.net. Even at subinhibitory concentrations, phenazines can induce significant transcriptional changes in other bacteria, underscoring their broad role as signaling molecules in complex microbial ecosystems nih.gov.

| Regulatory Effect of PCA in P. aeruginosa | Affected Cellular Functions |

|---|---|

| Upregulation | Energy production, cell motility, secretion, defense mechanisms |

| Downregulation | Transcription, translation, cell division, prophage gene expression |

Antimicrobial Activities (non-human pathogens)

PCA is widely recognized for its potent, broad-spectrum antimicrobial activity, particularly against fungal pathogens that affect agricultural crops nih.govresearchgate.net. This efficacy has led to its successful development and registration as a commercial biofungicide in China ekb.egresearchgate.net.

PCA demonstrates significant inhibitory effects against a wide range of fungi and water molds that cause diseases in major crops elifesciences.org. Its effectiveness has been documented against numerous pathogens through in-vitro and in-vivo studies.

Research has shown that PCA effectively inhibits the mycelial growth of Botrytis cinerea, the fungus responsible for gray mold disease in fruits like strawberries and grapes, with a minimum inhibitory concentration (MIC) of 25 μg/mL frontiersin.org. Microscopic analysis revealed that PCA causes distorted and damaged hyphae in this pathogen frontiersin.org. Similarly, it exhibits strong antifungal activity against the fungi responsible for Grapevine Trunk Diseases (GTDs), inhibiting fungal growth by 90–100% at a concentration of 25 μg/μL acs.org. A study on Pestalotiopsis kenyana, which causes bayberry blight, found PCA to be highly efficient, with an EC50 value of approximately 2.32 μg/mL researchgate.net.

The mechanism of its antifungal action is multifaceted. One study identified the enzyme isocitrate lyase (ICL) as a direct target of PCA, which disrupts a key metabolic pathway in the pathogen Valsa mali (Apple Valsa canker) nih.gov. Other mechanisms include the disruption of cell membrane integrity and the inhibition of nucleic acid and protein synthesis in fungal pathogens researchgate.netresearchgate.net.

| Plant Pathogen | Disease Caused | Noteworthy Research Finding | Citation |

|---|---|---|---|

| Botrytis cinerea | Gray Mold | Inhibited mycelial growth with a MIC of 25 μg/mL. | frontiersin.org |

| Valsa mali | Apple Valsa Canker | PCA targets the enzyme isocitrate lyase (ICL). | nih.gov |

| Pestalotiopsis kenyana | Bayberry Blight | Highly efficient with an EC50 of 2.32 μg/mL. | researchgate.net |

| Fungi causing GTDs (e.g., P. minimum) | Grapevine Trunk Diseases | Inhibited growth by 90-100% at 25 μg/μL. | acs.org |

| Fusarium oxysporum | Fusarium Wilt | PCA shows strong antagonistic activity. | ekb.egresearchgate.net |

| Rhizoctonia solani | Rice Sheath Blight | Effectively controlled by PCA. | ekb.egresearchgate.net |

Mechanisms of Antifungal Action: Interference with Energy Metabolism and Pyruvate Dehydrogenase Binding

This compound, more commonly known as phenazine-1-carboxylic acid (PCA), exhibits potent antifungal activity through the disruption of fundamental cellular processes, primarily targeting energy metabolism. Research indicates that PCA can significantly impede the growth of various phytopathogenic fungi by hindering their ability to generate energy. Preliminary studies on the fungus Pestalotiopsis kenyana have shown that PCA can damage the structure and function of mitochondria, which are the primary sites of energy production in eukaryotic cells. nih.gov This disruption of mitochondrial integrity obstructs the energy supply, ultimately inhibiting the growth of fungal mycelia. nih.gov

One of the key mechanisms implicated in this interference with energy metabolism is the impact of PCA on mitochondrial membrane potential. Treatment with PCA has been observed to cause a significant decrease in the mitochondrial membrane potential of P. kenyana. researchgate.netnih.gov This reduction in membrane potential is a strong indicator of mitochondrial dysfunction and a compromised ability to produce ATP through cellular respiration.

| Fungal Species | Observed Effects of PCA/PCN Treatment | Reference |

| Pestalotiopsis kenyana | Damage to mitochondrial structure and function, reduced mitochondrial membrane potential. | nih.govresearchgate.netnih.gov |

| Didymella segeticola | Reduced ATP concentration, decreased mitochondrial membrane potential (PCN). | apsnet.org |

| Various phytopathogenic fungi | Inhibition of mycelial growth. | apsnet.org |

Detoxification and Degradation by Microorganisms

Microorganisms have evolved sophisticated enzymatic pathways to detoxify and utilize phenazine compounds as a source of carbon and nitrogen.

The biodegradation of PCA has been observed in various bacteria, including species from the genera Sphingomonas and Mycobacterium. In Mycobacterium fortuitum, the degradation of PCA is initiated by a decarboxylation step, converting PCA to phenazine. This initial step is followed by further degradation of the phenazine ring. Under anoxic conditions, the accumulation of phenazine as an intermediate has been observed, confirming its role in the degradation pathway.

The enzyme responsible for the initial decarboxylation of PCA in M. fortuitum has been identified as a phenazine-degrading decarboxylase, designated PhdA. PhdA belongs to the UbiD family of proteins, which are known to utilize a prenylated flavin mononucleotide (prFMN) cofactor for their catalytic activity. The gene encoding PhdA is located in a genomic region of M. fortuitum that is essential for the degradation of multiple phenazine compounds.

| Enzyme | Function | Organism | Cofactor |

| PhdA | Decarboxylation of PCA to phenazine | Mycobacterium fortuitum | Prenylated Flavin Mononucleotide (prFMN) |

In the bacterium Sphingomonas wittichii DP58, the initial step in PCA degradation involves a different enzymatic system. A novel three-component dioxygenase, named PcaA1A2A3A4, has been identified as the key enzyme. This enzyme system catalyzes both the decarboxylation and hydroxylation of PCA, converting it to 1,2-dihydroxyphenazine. The PcaA1A2A3A4 system consists of an oxygenase component (PcaA1A2), a ferredoxin (PcaA4), and a reductase (PcaA3). All three components are necessary for the in vitro conversion of PCA. The discovery of this dioxygenase highlights a different strategy for the initial attack on the PCA molecule compared to the decarboxylase-mediated pathway in Mycobacterium.

| Enzyme System | Components | Function | Organism | Product |

| PcaA1A2A3A4 | PcaA1A2 (oxygenase), PcaA3 (reductase), PcaA4 (ferredoxin) | Decarboxylation and hydroxylation of PCA | Sphingomonas wittichii DP58 | 1,2-dihydroxyphenazine |

Bioelectrochemical Functions

Phenazine-1-carboxylic acid plays a significant role as a redox-active metabolite in facilitating exocellular electron transfer (EET) in various microbial systems. These molecules can act as electron shuttles, accepting electrons from microbial cells and transferring them to external electron acceptors. This process is crucial for the survival of microorganisms in anaerobic environments and is a key mechanism in microbial fuel cells. The ability of PCA to be reversibly oxidized and reduced allows it to efficiently mediate this electron transport, thereby influencing the metabolic activities and survival of microbial communities.

Modulation of Intracellular Redox State

This compound, also known as phenazine-1-carboxylic acid (PCA), is a redox-active secondary metabolite produced by various bacteria, including Pseudomonas aeruginosa. nih.govmit.edu Its ability to participate in oxidation-reduction reactions allows it to significantly influence the intracellular environment of microbial cells. PCA can alter the redox state of crucial cellular metabolites, thereby impacting microbial physiology and behavior. mit.edu

Research has shown that PCA contributes to an increase in the formation of intracellular oxidants. nih.gov This activity is a key aspect of its biological function, suggesting a role in inducing oxidative stress. However, its redox chemistry within the cell may differ from other related phenazine compounds like pyocyanin (B1662382). For instance, unlike pyocyanin, PCA does not oxidize NAD(P)H at physiologically relevant pH levels, indicating distinct mechanisms of action. nih.gov

In cultures of P. aeruginosa, the presence of phenazines, including PCA, leads to a more oxidized pool of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD(H)). mit.edu This shift in the NADH/NAD+ ratio is significant as this ratio is intimately linked to the cell's metabolic activity and can influence processes such as bacterial community morphogenesis. mit.edu By acting as electron acceptors, phenazines can help counteract the buildup of NADH under conditions where terminal electron acceptors are limited. mit.edu This function is crucial for enabling anaerobic survival by facilitating the recycling of NAD(P)H to NAD(P)+, which is necessary for processes like glycolysis to continue, ultimately aiding in ATP generation. mit.edu

Table 1: Effects of this compound on Intracellular Redox Parameters

| Parameter Affected | Observed Effect in Microbial Systems | Reference |

| Intracellular Oxidants | Increased formation | nih.gov |

| NAD(P)H Pool | Did not directly oxidize NAD(P)H at physiological pH | nih.gov |

| NAD(H) Pool | Maintenance of a more oxidized state (lower NADH/NAD+ ratio) | mit.edu |

| Electron Transfer | Acts as an electron shuttle/acceptor | mit.edunih.gov |

Biogenic Thiol Conjugation and Protein Crosslinking

Beyond its role in redox cycling, this compound (PCA) has been shown to engage in covalent interactions with biological molecules, specifically through the formation of conjugates with biogenic thiols and the crosslinking of proteins. nih.govnih.gov This represents a significant, previously overlooked biological role for phenazines, extending their impact from reversible redox cycling to irreversible molecular modification. nih.govnih.gov

Under radical-forming conditions, PCA can react with a variety of biogenic thiols. nih.govnih.gov This reactivity provides a plausible mechanism for the observed irreversible depletion of crucial intracellular antioxidants like glutathione (B108866) in cells exposed to phenazines. nih.govnih.gov The formation of these S-conjugates effectively sequesters the available thiol-containing molecules. An example of this is the discovery of naturally occurring conjugates of PCA and pantetheine, named panphenazines A and B, which were isolated from a Kitasatospora species. nih.govnih.gov

This reactivity is not limited to small-molecule thiols. The single-electron redox processes that generate phenazine radicals can also facilitate reactions with the sulfhydryl (–SH) groups of cysteine residues within proteins. nih.gov This covalent modification can lead to several significant consequences for protein structure and function, including protein misfolding and aggregation. nih.govnih.gov This process of phenazine-protein adduct formation can also result in the crosslinking of proteins, where a single phenazine molecule links two or more protein chains, further disrupting cellular function. nih.gov

Studies utilizing model proteins such as ketosynthase, carbonic anhydrase III, and albumin have confirmed that PCA can covalently fuse with these proteins. nih.govnih.gov This non-enzymatic conjugation and crosslinking of proteins via phenazine radicals represents a novel mechanism by which these microbial metabolites exert their diverse biological effects. nih.govnih.gov

Table 2: Research Findings on this compound Conjugation and Crosslinking

| Interacting Molecule | Type of Interaction | Resulting Product/Effect | Model Proteins Tested | Reference |

| Biogenic Thiols (e.g., Glutathione) | S-conjugation under radical-forming conditions | Irreversible depletion of thiols | N/A | nih.govnih.gov |

| Pantetheine | S-conjugation | Panphenazines A and B | N/A | nih.govnih.gov |

| Proteins (via Cysteine residues) | Covalent fusion and crosslinking | Protein adduct formation, misfolding, aggregation | Ketosynthase, Carbonic anhydrase III, Albumin | nih.govnih.gov |

Environmental Fate and Biogeochemical Cycling of Phenazine Carboxymethyl Derivatives

Degradation Kinetics in Environmental Matrices (e.g., Soils)

The degradation of phenazine (B1670421) compounds in soil environments generally follows first-order kinetics. For instance, studies on phenazine-1-carboxamide (B1678076) (PCN), a closely related derivative of PCA, have shown that its degradation in various agricultural soils conforms to this model, with calculated half-lives ranging from 14.4 to 57.8 days under different environmental conditions nih.govnih.gov. In laboratory settings, the biodegradation of PCA by specific microorganisms can be much more rapid. The bacterium Sphingomonas sp. strain DP58, for example, has demonstrated the ability to use PCA as its sole source of carbon and nitrogen, achieving complete degradation within 40 hours proquest.com.

Photodegradation also plays a significant role in the breakdown of PCA in aqueous solutions. The photochemical decomposition of PCA follows first-order reaction kinetics, with its stability being highly dependent on pH. The half-life of PCA when exposed to visible light is approximately 2.2 days at a pH of 5.0, but this increases substantially to 37.6 days at a pH of 6.8, indicating greater stability in neutral to slightly alkaline conditions nih.govresearchgate.net.

| Compound | Condition | Matrix | Kinetics Model | Half-Life (t1/2) | Source |

|---|---|---|---|---|---|

| Phenazine-1-carboxamide (PCN) | Varying Soil Properties | Agricultural Soil | First-Order | 14.4 - 57.8 days | nih.gov |

| Phenazine-1-carboxylic acid (PCA) | Microbial Degradation (Sphingomonas sp.) | Inorganic Salt Medium | - | 40 hours (complete degradation) | proquest.com |

| Phenazine-1-carboxylic acid (PCA) | Photodegradation (Visible Light) | Aqueous Solution (pH 5.0) | First-Order | 2.2 days | nih.govresearchgate.net |

| Phenazine-1-carboxylic acid (PCA) | Photodegradation (Visible Light) | Aqueous Solution (pH 6.8) | First-Order | 37.6 days | nih.govresearchgate.net |

Several key factors regulate the degradation rate of 1-Carboxymethyl phenazine and its derivatives in the environment.

Microorganisms : The presence of specific soil microbes is a primary driver of biodegradation. Bacteria such as Sphingomonas sp. and Mycobacterium fortuitum have been identified as capable of degrading PCA proquest.comasm.org. The degradation rates of phenazine compounds have been observed to be significantly higher under anaerobic conditions compared to aerobic conditions, highlighting the role of anaerobic microorganisms in their breakdown researchgate.net.

Organic Matter Content : Soil organic matter content influences the bioavailability and degradation of phenazines. Higher organic matter, along with high clay content, can lead to increased adsorption, which may affect degradation rates. In soils with high organic matter, phenazine-1-carboxamide (PCN) exhibits high adsorption affinity and is more readily degraded nih.gov.

pH : The pH of the environmental matrix is a critical factor, particularly for photodegradation. As noted, PCA is significantly more stable in neutral or alkaline solutions compared to acidic ones when exposed to light nih.govresearchgate.net. Soil pH also stands as an important regulator of microbial degradation processes for phenazines nih.govresearchgate.net.

Adsorption and Mobility in Soils and Aquatic Systems

The movement and retention of this compound in the environment are largely governed by its adsorption to soil particles. Research on the derivative PCN shows it has a high adsorption affinity in soils characterized by high organic matter and clay content nih.gov. This strong adsorption leads to low mobility, reducing the likelihood of the compound leaching into groundwater systems. Conversely, in soils with low organic matter and clay, adsorption is weaker, and the compound is moderately mobile, posing a greater potential risk for groundwater contamination nih.gov.

The adsorption behavior of phenazine derivatives in soil is often described using isotherm models. The Freundlich model has been shown to fit the adsorption data of phenazine-1-carboxamide (PCN) well, with high correlation coefficients (r² > 0.978) nih.gov. The Freundlich adsorption coefficient (Kf) for PCN in various agricultural soils has been reported to range from 5.75 to 12.8 [(mg/kg)/(mg/L)¹/ⁿ] nih.gov. This model is effective for describing adsorption on heterogeneous surfaces, which is characteristic of soil matrices mdpi.comresearchgate.net.

| Parameter | Description | Reported Value Range | Source |

|---|---|---|---|

| Kf [(mg/kg)/(mg/L)¹/ⁿ] | Freundlich Adsorption Coefficient (indicates adsorption capacity) | 5.75 - 12.8 | nih.gov |

| r² | Coefficient of Determination (indicates goodness of fit) | > 0.978 | nih.gov |

The potential for this compound to leach through the soil profile is inversely related to its adsorption affinity. For PCN, retention factor (Rf) values have been measured to be between 0.0833 and 0.354 nih.gov. These values classify the mobility of PCN as ranging from immobile to moderately mobile. In soils rich in organic matter and clay, the strong adsorption results in low mobility and a reduced risk of leaching. In contrast, sandy soils with low organic matter content allow for greater mobility and an increased potential for the compound to reach groundwater nih.gov.

Intermediates and Pathways of Environmental Degradation

The environmental degradation of this compound can proceed through several pathways, yielding various intermediate compounds.

In microbial degradation by Mycobacterium fortuitum, a proposed first step is the decarboxylation of PCA to form phenazine as an intermediate asm.org. This pathway suggests that the degradation of other phenazine derivatives, such as PCN, may also converge on a common intermediate, dihydroxyphenazine , before the aromatic ring system is cleaved asm.org.

Photodegradation in aqueous solutions follows a different route. Under the influence of visible light, PCA has been found to transform into intermediates such as Hydroxyl PCA and hydroxy phenazine nih.gov. This indicates that hydroxylation is a key initial step in the photochemical breakdown of the molecule.

The stability of the phenazine core is significant, but its substituents dictate the initial transformation steps. For instance, some dihydroxyphenazine isomers, which are potential intermediates, can undergo irreversible hydrogen rearrangement (tautomerization) that results in redox-inactive species, effectively halting further degradation along certain pathways rsc.org.

Advanced Materials Science and Catalysis Research Involving 1 Carboxymethyl Phenazine

Applications in Energy Storage Systems

The demand for efficient and scalable energy storage has driven research into novel materials for batteries. Aqueous organic redox flow batteries (AORFBs) have emerged as a promising technology due to their potential for low cost, high availability of organic materials, and the use of environmentally benign aqueous electrolytes. mdpi.com Phenazine-based compounds are at the forefront of anolyte materials development for these systems.

Development of Phenazine-Based Anolyte Materials for Aqueous Organic Redox Flow Batteries

Phenazines are considered highly prospective anolyte materials for AORFBs. mdpi.com Researchers have successfully developed phenazine-based anolytes that exhibit reversible redox behavior across a wide pH range, from acidic to neutral and basic conditions. mdpi.com A key challenge in the development of AORFBs is achieving high concentrations of the active organic molecules in the electrolyte to ensure a high energy density. Strategic molecular engineering has enabled the synthesis of phenazine (B1670421) derivatives with exceptionally high solubility in aqueous solutions. For instance, by introducing specific functional groups, solubilities of up to 1.8 M have been demonstrated, a significant increase from the near-zero solubility of pristine phenazine. repec.orgelsevierpure.comproquest.comresearchgate.net

These highly soluble phenazine anolytes have demonstrated stable performance over hundreds of cycles in laboratory-scale redox flow batteries. mdpi.comrepec.org For example, a flow battery using a 7,8-dihydroxyphenazine-2-sulfonic acid anolyte exhibited a capacity retention of 99.98% per cycle over 500 cycles. repec.orgelsevierpure.comproquest.comresearchgate.net Another study on an amino acid functionalized phenazine, when paired with ferrocyanide, showed an extremely low capacity fade rate of 0.5% per year. nih.govresearchgate.net This high level of stability is crucial for the practical application of AORFBs in large-scale energy storage. The performance of these batteries is often characterized by their reversible capacity, which has been shown to exceed 90% of the theoretical value for some phenazine-based systems. repec.orgelsevierpure.comproquest.com

Performance of Selected Phenazine-Based Anolytes in AORFBs

| Phenazine Derivative | Solubility | Reversible Anolyte Capacity | Capacity Retention | Reference |

|---|---|---|---|---|

| 7,8-dihydroxyphenazine-2-sulfonic acid | 1.8 M | 67 Ah L⁻¹ | 99.98% per cycle over 500 cycles | repec.orgelsevierpure.comproquest.comresearchgate.net |

| Quaternary ammonium-based phenazine | 1.3 M | 70 Ah L⁻¹ (theoretical) | >100 cycles of stable operation | mdpi.com |

| 3,3'-(phenazine-1,6-diylbis(azanediyl))dipropionic acid (1,6-DPAP) | Not specified | Not specified | 0.5% capacity fade rate per year | nih.govresearchgate.net |

Design Principles for Modulating Redox Potentials in Energy Applications

A key advantage of phenazine-based materials is the ability to tune their redox potentials through molecular design. This tunability is critical for maximizing the cell voltage and energy density of a redox flow battery. The redox potential of phenazine derivatives can be systematically adjusted by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenazine core. digitellinc.comnih.gov

Computational methods, such as density functional theory (DFT), have been extensively used to predict the redox potentials of a wide range of phenazine derivatives. digitellinc.comrsc.orgresearchgate.net These studies have shown that attaching EDGs (e.g., -NH2, -OH) to the phenazine structure shifts the redox potential to more negative values, which is desirable for anolytes. digitellinc.comresearchgate.net Conversely, appending EWGs (e.g., -CN, -COOH) results in a more positive redox potential, making them potential candidates for catholytes. digitellinc.comresearchgate.net High-throughput computational screening of approximately 200 phenazine derivatives has successfully identified promising candidates for both the negative and positive electrodes of RFBs. digitellinc.com This strategic modification of the molecular structure has been shown to shift the redox potential by more than 400 mV. repec.orgelsevierpure.comproquest.comresearchgate.net

Effect of Functional Groups on Phenazine Redox Potential

| Functional Group Type | Example Groups | Effect on Redox Potential | Application |

|---|---|---|---|

| Electron-Donating Groups (EDG) | -NH₂, -OH, -OCH₃ | Shifts to more negative values | Anolytes |

| Electron-Withdrawing Groups (EWG) | -CN, -COOH, -NO₂ | Shifts to more positive values | Catholytes |

Electrocatalytic Applications

Beyond energy storage, phenazine derivatives are also being explored for their potential in electrocatalysis, particularly for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries.

Graphite-Conjugated Phenazines (GCPs) as Oxygen Reduction Reaction (ORR) Catalysts

A novel approach to creating effective ORR catalysts involves the covalent attachment of phenazine molecules to graphitic carbon surfaces, forming what are known as graphite-conjugated phenazines (GCPs). This is achieved through the condensation of ortho-phenylenediamine derivatives with ortho-quinone moieties present at the edge planes of graphitic carbon. plu.edu This method creates well-defined, molecularly tunable active sites on the carbon support. plu.edu

The catalytic activity of these GCPs for the ORR in alkaline electrolytes is directly correlated with the electrophilicity of the pyrazine (B50134) unit within the phenazine structure. plu.edu By appending electron-withdrawing substituents to the phenazine precursors, the catalytic rates of oxygen reduction can be tuned by over 70-fold. plu.edu This bottom-up approach to catalyst design allows for the rational development of highly active and stable heterogeneous catalysts. plu.edu Research into graphene-based materials has shown that they are promising and cost-effective ORR catalysts with adjustable structures. mdpi.com

Metal Ion Coordination for Enhanced Electrocatalysis

The catalytic properties of phenazine-based materials can be further enhanced through coordination with metal ions. The nitrogen atoms in the phenazine ring can act as ligands, binding to metal centers to form coordination polymers or metal-organic frameworks. biointerfaceresearch.com For example, a coordination polymer synthesized from phenazine ligands and silver has demonstrated high electrical conductivity. biointerfaceresearch.com

In the context of the ORR, single-atom catalysts, such as those from the Fe-N-C family, have emerged as promising alternatives to platinum-based catalysts. rsc.org Theoretical studies suggest that dual-atom catalysts can significantly accelerate catalytic reactions. rsc.org The synthesis of such materials can be achieved through the controlled post-synthetic metal-coordination in nitrogen-rich carbon materials, similar in structure to phenazine-containing polymers. rsc.org This approach allows for the creation of well-defined dual metal active sites, which have shown high activity for the ORR in acidic media. rsc.org

Proton-Coupled Electron Transfer (PCET) in Catalytic Mechanisms

Proton-coupled electron transfer (PCET) is a fundamental chemical process involving the concerted transfer of a proton and an electron. wikipedia.org This mechanism is crucial in many biological and chemical catalytic reactions, including the ORR. mit.edu In the context of phenazine chemistry, the reduction in aqueous media often involves a coupled 2-electron and 2-proton process, which is a hallmark of PCET. digitellinc.com

The PCET mechanism is particularly relevant to the ORR catalyzed by phenazine-based materials. The efficient conversion of oxygen to water is a multi-proton, multi-electron process, and the ability of the catalyst to facilitate coupled proton and electron transfer steps is critical for minimizing overpotentials and maximizing efficiency. The nitrogen atoms in the phenazine ring can act as proton acceptors, while the aromatic system can readily accept and donate electrons, making the phenazine scaffold well-suited for mediating PCET. Understanding the role of PCET in these catalytic systems is essential for the design of next-generation catalysts for energy conversion technologies. nih.gov

Photophysical and Optoelectronic Research

The unique electronic structure of the phenazine core, characterized by a planar and fully conjugated aromatic π-system, imparts distinctive optical and redox properties to its derivatives. arkat-usa.org These properties are foundational to their application in advanced materials science. While the parent phenazine molecule is known to be non-fluorescent, substitutions on the phenazine ring can lead to the emergence of strong luminescence, establishing that the lowest excited singlet state in these derivatives is a 1(π–π*) state. oup.com This tunability allows for the development of a wide range of photoactive materials.

Luminescence and Fluorescence Properties of Phenazine Derivatives

The luminescence of phenazine derivatives is highly dependent on their molecular structure and environment. The introduction of various substituents allows for the tuning of emission colors across the visible spectrum, from blue and green to red. acs.org For instance, studies on phenazine–amine-based dyes have demonstrated emissions in the cyan-blue to red region, with intramolecular charge transfer (ICT) transitions being a key feature of their absorption spectra. rsc.org

The interaction of these derivatives with their surroundings can significantly modulate their fluorescence. In studies involving polynucleotides, the fluorescence of cationic phenazine derivatives is quenched upon intercalation into guanine-cytosine (GC) sequences but shows an increase in fluorescence emission and lifetime when incorporated into adenine-thymine (AT) and adenine-uracil (AU) sequences. nih.gov This behavior highlights the sensitivity of their emissive properties to local chemical environments. nih.gov Furthermore, some phenazine derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are weakly emissive in dilute solutions but become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.orgnih.gov This effect is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. nih.gov

Table 1: Selected Photophysical Properties of Phenazine Derivatives This is an interactive table. You can sort and filter the data.

| Compound/Derivative Class | Solvent/State | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Noteworthy Properties | Reference |

|---|---|---|---|---|---|

| Phenazine-amine Dyes | Toluene, Chloroform (B151607), DCM | 431–501 | 498–641 | Intramolecular Charge Transfer (ICT) | rsc.org |

| 2,3,13,14-tetradecyloxy... (2c) | Toluene Solution | - | 450 | Emits blue light in solution | acs.org |

| 2,3,13,14-tetradecyloxy... (2c) | Powder/Film State | - | 502/562 | Emits green light in solid state | acs.org |

| 2,3,13,14-tetradecyloxy... (2c) | TFA Solution | - | 610 | Emits red light in acidic medium | acs.org |

| 2DMAC-BP-F | Toluene Solution | - | 589 | Thermally Activated Delayed Fluorescence | rsc.org |

| 2PXZ-BP-F | Toluene Solution | - | 674 | Thermally Activated Delayed Fluorescence | rsc.org |

| 2DTCz-BP-F | Toluene Solution | - | 505 | Thermally Activated Delayed Fluorescence | rsc.org |

Solvent-Dependent Charge Transfer and Excimer Emission Studies

The photophysical properties of donor-acceptor phenazine derivatives are often highly sensitive to the polarity of their solvent environment. This phenomenon, known as solvatofluorochromism, is characterized by a shift in the fluorescence emission spectrum with changing solvent polarity. rsc.orgrsc.org For example, a novel triphenylamine-based phenazine-imidazole (TPAIP) molecule exhibits a redshift in its fluorescence emission as solvent polarity increases, which indicates the existence of a charge transfer (CT) state. rsc.org In polar solvents, photoexcitation leads to a transition from an initial localized excited (LE) state to a solvent-induced CT excited state. rsc.orgresearchgate.net This charge redistribution process is critically influenced by solvent fluctuations. rsc.org

Excimer emission, which results from the association of an excited-state molecule with a ground-state molecule of the same species, is another important photophysical process. While extensively studied in other polycyclic aromatic hydrocarbons like pyrene, where aggregation can lead to efficient excimer emission in the solid state, specific studies on 1-Carboxymethyl phenazine are less common. rsc.org However, the principles are relevant. In such systems, π–π intermolecular interactions can restrict molecular rotations, blocking non-radiative decay channels and making the excimer state highly emissive. rsc.org The formation of excimer states is governed by factors including charge transfer contributions and intermolecular interactions. mdpi.com

Phenazine-Based Probes as Chemosensors for Solution Analytes

The responsive fluorescence and colorimetric properties of phenazine derivatives make them excellent candidates for chemosensors. arkat-usa.org Their planar structure and the presence of nitrogen heteroatoms allow for effective binding with various analytes, leading to detectable changes in their optical spectra. arkat-usa.orgtandfonline.com These sensors have been developed for the selective detection of a range of toxic ions and molecules in aqueous media.

For instance, a phenazine derivative incorporating an imidazole group has been designed as a dual-channel colorimetric and fluorescent sensor for mercury (Hg²⁺) and cyanide (CN⁻) ions. tandfonline.com The sensor exhibits high sensitivity and specificity, with detection limits of 1.52 x 10⁻⁸ M for Hg²⁺ and 7.05 x 10⁻⁷ M for CN⁻. tandfonline.com Another sensor was developed for the sequential detection of silver (Ag⁺) and iodide (I⁻) ions, demonstrating a "turn-off" fluorometric response to Ag⁺ and a subsequent "turn-on" response to I⁻. sci-hub.st Phenazine-based probes have also been successfully applied to the detection of formaldehyde (HCHO), a common environmental pollutant, via rapid changes in fluorescence color or intensity. rsc.orgrsc.org The development of test strips and portable kits from these materials enables practical, "in-the-field" measurements. rsc.orgnih.gov

Table 2: Performance of Selected Phenazine-Based Chemosensors This is an interactive table. You can sort and filter the data.

| Sensor | Analyte | Detection Limit | Response Type | Key Feature | Reference |

|---|---|---|---|---|---|

| PZ (Phenazine-imidazole) | Hg²⁺ | 1.52 x 10⁻⁸ M | Colorimetric & Fluorescent | High sensitivity and specificity | tandfonline.com |

| PZ (Phenazine-imidazole) | CN⁻ | 7.05 x 10⁻⁷ M | Colorimetric & Fluorescent | Visual monitoring in seconds | tandfonline.com |

| MNTPZ | Ag⁺ | 1.36 µmol/L | Colorimetric & "Turn-off" Fluorescence | Selective in aqueous media | sci-hub.st |

| MNTPZ+Ag⁺ complex | I⁻ | 1.03 µmol/L | "Turn-on" Fluorescence | Ag⁺ displacement approach | sci-hub.st |

| ZL | CN⁻ | 0.05 µM | Colorimetric & Fluorescent Quenching | Based on supramolecular self-assembly | nih.gov |

| PHTA | HCHO | - | Fluorescence color/intensity change | Usable as a portable solid sensor kit | rsc.orgrsc.org |

Potential as Sensitizers in Organic Photovoltaics (OPV)

Phenazine derivatives have been investigated for their potential in organic photovoltaics, particularly as sensitizers and electron-acceptor materials. arkat-usa.org Their strong absorption in the visible region and tunable electronic properties are advantageous for light-harvesting applications. arkat-usa.org By incorporating electron-donating and electron-accepting groups into the molecular structure, it is possible to create materials with low HOMO-LUMO gaps, which allows for absorption at longer wavelengths, a crucial aspect for efficient solar energy conversion. arkat-usa.org

In one approach, phenazines have been used as the electron-accepting segment in donor-acceptor-donor charge transport materials. arkat-usa.org More recently, research has focused on developing phenazine-based non-fullerene acceptors (NFAs) for transparent organic photovoltaics (TOPVs). By extending the π-conjugation of the phenazine core, researchers have synthesized ultra-narrow bandgap acceptors with absorption onsets extending into the near-infrared region (over 1000 nm). researchgate.net Solar cells fabricated with these materials have achieved significant power conversion efficiencies, demonstrating the promise of phenazine derivatives in advancing OPV technology. researchgate.net

Donor-π-Acceptor Architectures for Organic Light-Emitting Devices (OLED)

The tunable luminescence of phenazine derivatives makes them highly suitable for use as emitters in Organic Light-Emitting Devices (OLEDs). acs.org By designing molecules with donor-π-acceptor (D-π-A) architectures, researchers can control emission colors and enhance device performance. Phenazine derivatives have been successfully employed as fluorescent dyes in OLEDs, with some devices emitting strong green light and achieving high luminance. acs.org

A significant area of research involves the use of phenazine-based materials as emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). rsc.orghhu.deacs.org TADF emitters can harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency in OLEDs. By combining a rigid acceptor core like dibenzo[a,c]phenazine with various donor units, it is possible to tune the emission color from green to orange-red and achieve very high external quantum efficiencies (EQE). rsc.orgacs.org For example, an orange-red OLED using a dibenzo[a,c]phenazine derivative achieved a maximum EQE of 22.0% with an emission peak at 606 nm, among the highest reported for TADF OLEDs emitting beyond 600 nm. acs.org The strategic design of the molecular structure, such as the substitution pattern on the phenazine core, has a significant impact on the TADF properties. hhu.de

Table 3: Performance of OLEDs with Phenazine-Based Emitters This is an interactive table. You can sort and filter the data.

| Emitter Compound | Host | Max EQE (%) | Electroluminescence Max (λEL, nm) | Emission Color | Reference |

|---|---|---|---|---|---|

| 2c | - | - | 536 | Green | acs.org |

| 2DMAC-BP-F | mCBP | 21.8 | 585 | Orange-Red | rsc.org |

| 2PXZ-BP-F | mCBP | 12.4 | 605 | Red | rsc.org |

| 2DTCz-BP-F | mCBP | 2.1 | 518 | Green | rsc.org |

| 3DMAC-BP | - | 22.0 | 606 | Orange-Red | acs.org |

| 2DMAC-BP | - | 13.9 | 572 | Orange | acs.org |

| 1DMAC-BP | - | 8.8 | 541 | Green | acs.org |

Coordination Chemistry and Supramolecular Assemblies

The phenazine framework, with its two nitrogen atoms in the central pyrazine ring, provides excellent coordination sites for metal ions. This property has been utilized in the design of transition metal complexes. For example, dipyrido[3,2-a: 2',3'-c]phenazine (dppz) is a well-known ligand used to prepare metal complexes that can intercalate with DNA. arkat-usa.org

The functional groups attached to the phenazine ring can also participate in coordination and supramolecular chemistry. The carboxyl group in phenazine-1-carboxylic acid and its derivatives, such as this compound, introduces an additional site for metal chelation. nih.govnih.gov Acylhydrazone derivatives of phenazine-1-carboxylic acid contain a -CONH-N=CH- group that has a strong ability to form stable chelates with metal ions. nih.gov This coordination ability is central to their biological activities. nih.gov

Beyond covalent coordination, phenazine derivatives are effective building blocks for supramolecular assemblies. These assemblies are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The planar nature of the phenazine core facilitates π-π stacking, which can drive self-assembly processes. This has been exploited in the design of chemosensors where the detection mechanism relies on the analyte-induced aggregation or disaggregation of the phenazine units, leading to a change in the optical signal. nih.gov

Ligand Properties of Phenazine Derivatives in Metal Complexation

Phenazine and its derivatives are classified as π-deficient heteroaromatic systems, a property that significantly influences their behavior as ligands in metal complexes. The presence of two nitrogen atoms in the central ring withdraws electron density from the aromatic system, making them good π-acceptors. This characteristic is crucial for stabilizing low-valent metal centers and modulating the electronic properties of the resulting coordination compounds.

The this compound ligand offers two primary coordination sites: the nitrogen atoms of the phenazine ring system and the oxygen atoms of the carboxylate group. This dual functionality allows it to act as either a monodentate, bidentate, or bridging ligand, leading to a wide variety of potential coordination geometries and complex structures.

N-Coordination: The lone pairs on the phenazine nitrogen atoms can coordinate to a metal center, forming stable chelate rings. This mode of binding is common in complexes with ligands like 1,10-phenanthroline, a structural relative.

O-Coordination: The carboxylate group can coordinate to metal ions in several ways, including monodentate, bidentate chelating, or bidentate bridging fashions. This versatility is fundamental to the formation of polynuclear complexes and extended network structures like metal-organic frameworks (MOFs).

The interplay between the π-accepting phenazine core and the σ/π-donating carboxylate group allows for fine-tuning of the electronic environment around a coordinated metal ion. This modulation can impact the metal-to-ligand charge transfer (MLCT) transitions, redox potentials, and catalytic activity of the complex. The stability and properties of metal complexes involving phenazine-type ligands are influenced by the nature of the metal ion and the presence of other ancillary ligands in the coordination sphere.

| Property | Description | Implication in Metal Complexation |

| Electronic Nature | π-deficient aromatic system | Good π-acceptor, stabilizes low-valent metal centers. |

| Coordination Sites | Phenazine nitrogen atoms, Carboxylate oxygen atoms | Can act as a versatile chelating or bridging ligand. |

| Functionality | Bifunctional (N-donor and O-donor) | Enables formation of mononuclear, polynuclear, and extended polymeric structures. |

| Electronic Tuning | Combination of π-acceptor (phenazine) and σ/π-donor (carboxylate) | Allows for modulation of the complex's redox and photophysical properties. |

Formation of Ruthenium(II) Polypyridyl Complexes and Their Photophysical Behavior in Restricted Environments

Ruthenium(II) polypyridyl complexes are among the most extensively studied classes of transition metal compounds due to their rich photophysical and electrochemical properties. researchgate.net While specific studies on ruthenium complexes incorporating this compound are not extensively documented, the behavior of complexes with the structurally analogous ligand, dipyrido[3,2-a:2′,3′-c]phenazine (dppz), provides a powerful model for understanding their potential properties. researchgate.net

Complexes such as [Ru(bpy)₂(dppz)]²⁺ (where bpy is 2,2′-bipyridine) are renowned for their "molecular light-switch" behavior. researchgate.net In aqueous solutions, these complexes exhibit very weak luminescence. This is because the excited state is efficiently quenched by water molecules interacting with the phenazine nitrogen atoms. rsc.org However, when the complex intercalates into the hydrophobic interior of a DNA double helix—a restricted environment—it is shielded from water. This protection inhibits the non-radiative decay pathway, leading to a dramatic enhancement of luminescence. researchgate.netrsc.org

This on/off switching mechanism is governed by the nature of the lowest unoccupied molecular orbital (LUMO), which is localized on the dppz ligand. The energy of this orbital and the stability of the metal-to-ligand charge-transfer (³MLCT) excited state are highly sensitive to the ligand's environment. nih.gov

A hypothetical [Ru(bpy)₂(this compound)]⁺ complex would be expected to share some of these characteristics. The phenazine core would provide the basis for environment-sensitive luminescence. The carboxylate group, however, would introduce new features:

Solubility and Anchoring: The carboxylate group could be used to improve water solubility or to covalently attach the complex to surfaces or biological molecules.

pH Sensitivity: The protonation state of the carboxylic acid would be pH-dependent, potentially influencing the complex's absorption and emission spectra, as well as its binding interactions.

The photophysical properties of such complexes can be finely tuned by modifying the ancillary ligands, which affects the energy of the excited states. nih.gov For instance, introducing electron-donating or -withdrawing groups on the bipyridine ligands can shift the MLCT energy and alter the luminescence properties. nih.gov

| Complex (Analogous) | Environment | Luminescence Behavior | Underlying Mechanism |

| [Ru(bpy)₂(dppz)]²⁺ | Aqueous Solution | Weakly luminescent (Off) | Excited state is quenched by water. rsc.org |

| [Ru(bpy)₂(dppz)]²⁺ | Intercalated in DNA | Strongly luminescent (On) | Shielding from water prevents non-radiative decay. researchgate.net |

Development of Metal-Organic Frameworks or Coordination Polymers with Phenazine Carboxymethyl Ligands (Conceptual)

Metal-organic frameworks (MOFs) and coordination polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The bifunctional nature of this compound, possessing both N-donor sites on the phenazine ring and O-donor sites on the carboxylate group, makes it an excellent candidate for the design of novel MOFs and CPs.

Conceptually, this compound can act as a versatile linker, connecting metal centers to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. The final structure would depend on several factors, including:

The reaction conditions: Temperature, solvent, and pH can influence the coordination mode of the ligand and the resulting crystal structure.

The use of co-ligands: The introduction of other bridging ligands can lead to the formation of mixed-ligand frameworks with more complex and potentially functional structures.

The incorporation of the phenazine unit into a MOF structure is particularly intriguing. The extended π-system of the phenazine core could impart electronic conductivity or semiconductivity to the material. Furthermore, the redox-active nature of phenazine could lead to MOFs with interesting electrochemical properties, suitable for applications in sensing, catalysis, or energy storage. The inherent porosity of MOFs could allow small molecules to diffuse into the framework and interact with the phenazine units, making them potential candidates for chemical sensors or heterogeneous catalysts. For example, a MOF constructed with a phenazine-based linker could be designed to detect specific analytes through changes in its luminescence or electronic properties.

The carboxylate group provides a robust and predictable coordination motif for building stable frameworks, while the phenazine unit offers a platform for introducing desirable electronic and photophysical functions. The combination of these features in this compound holds significant promise for the rational design of new functional materials.

Advanced Analytical Methodologies for Detection and Quantification of Phenazine Metabolites

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of phenazine (B1670421) derivatives from complex biological matrices. High-performance liquid chromatography and thin-layer chromatography are the most utilized methods due to their efficiency and adaptability.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a primary method for the quantification of phenazine compounds. The technique relies on a stationary phase, typically a C18 reversed-phase column, and a mobile phase to separate compounds based on their polarity. acs.orgfrontiersin.org Phenazines, which possess a chromophore in their core ring system, can be readily detected by UV-Vis spectrophotometry, often at wavelengths of 250 nm, 254 nm, or 280 nm. ekb.eg

The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often containing an acid like trifluoroacetic acid (TFA) to improve peak shape and resolution. ekb.eg For instance, studies analyzing phenazine-1-carboxylic acid (PCA), a compound structurally similar to 1-Carboxymethyl phenazine, have successfully used reversed-phase C18 columns with a mobile phase of acetonitrile and water containing 0.1% TFA. frontiersin.org The purity of separated compounds can be confirmed by the presence of a single, symmetrical peak in the chromatogram. nih.gov

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | acs.orgfrontiersin.org |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA or Ethyl acetate (B1210297)/n-hexane | frontiersin.orgekb.eg |

| Flow Rate | ~1.0 - 4.0 mL/min | ekb.eg |

| Detection | UV/Vis Detector | ekb.eg |

| Wavelength | 250 nm, 254 nm, 280 nm | ekb.egnih.gov |

Thin Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative and semi-quantitative analysis of phenazine metabolites. researchgate.net This technique involves spotting a sample extract onto a stationary phase, such as a silica (B1680970) gel plate, and developing it in a sealed chamber with a suitable mobile phase. acs.org The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

After development, the separated compounds appear as spots, which can be visualized under UV light (short or long-wave) or by using staining reagents like iodine vapors. acs.orgekb.eg The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific TLC system and can be used for identification by comparison with a standard. For example, in certain systems, phenazine has been identified with an Rf value of 0.64, while pyocyanin (B1662382) showed an Rf of 0.53. researchgate.net

| Compound | Example Rf Value | Reference |

|---|---|---|

| Phenazine | 0.63 - 0.64 | researchgate.net |

| Pyocyanin (PYO) | 0.53 | researchgate.net |

| Phenazine-1-carboxamide (B1678076) (PCN) | 0.47 | researchgate.net |

| Phenazine-1-carboxylic acid (PCA) | 0.48 | acs.org |

Electrochemical Sensing Platforms